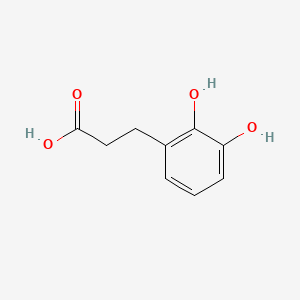

3-(2,3-Dihydroxyphenyl)propanoic acid

概要

説明

3-(2,3-Dihydroxyphenyl)propanoic acid is a monocarboxylic acid that is derived from propionic acid, carrying a 2,3-dihydroxyphenyl substituent at the third carbon. It has a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

3-(2,3-Dihydroxyphenyl)propanoic acid can be synthesized through various methods. One common synthetic route involves the nitration of phenylpropanoic acid to form 3-nitrophenylpropanoic acid, which is then reduced to 3-aminophenylpropanoic acid. This intermediate is further reacted with sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, can metabolize aromatic acids to produce this compound .

化学反応の分析

Types of Reactions

3-(2,3-Dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated phenylpropanoic acids.

科学的研究の応用

Chemical Properties and Structure

3-(2,3-Dihydroxyphenyl)propanoic acid has the molecular formula and a molecular weight of 182.17 g/mol. It features a hydroxylated phenyl group that significantly influences its biological activity and chemical behavior. The compound serves as a microbial metabolite derived from quinoline and exhibits properties typical of phenolic acids.

Scientific Research Applications

The compound's applications span several fields:

Chemistry

- Synthesis of Heterocyclic Compounds : It is used as a building block for synthesizing various heterocycles.

- Chemical Reactions : The compound participates in oxidation and reduction reactions, making it valuable for organic synthesis.

Biology

- Microbial Metabolism Studies : It serves as a growth substrate for specific strains of Escherichia coli, aiding in understanding microbial metabolism.

- Cellular Effects : Research indicates that it influences insulin sensitivity, lipid metabolism, and oxidative stress response in animal models .

Medicine

- Antiulcerogenic Effects : The compound has been studied for its potential to prevent serotonin-induced ulcerogenesis, indicating its therapeutic potential in gastrointestinal disorders.

- Tyrosinase Inhibition : It inhibits the enzyme tyrosinase, which is crucial in melanin synthesis, with an IC50 value of approximately 3.02 μM. This property suggests potential applications in skin-related therapies and cosmetic formulations .

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Synthesis of heterocycles | Acts as a key building block |

| Biology | Growth substrate for E. coli | Enhances understanding of microbial metabolism |

| Medicine | Antiulcerogenic effects | Prevents serotonin-induced ulcerogenesis |

| Medicine | Tyrosinase inhibition | IC50 = 3.02 μM; potential use in skin therapies |

Case Study 1: Tyrosinase Inhibition

A study demonstrated that this compound effectively inhibits tyrosinase activity in vitro, suggesting its potential as a therapeutic agent for conditions related to excessive melanin production.

Case Study 2: Insulin Sensitivity

In high-fat diet-induced obesity models, this compound has been shown to regulate insulin sensitivity positively. Its administration resulted in improved lipid profiles and reduced oxidative stress markers .

Mechanistic Insights

The molecular mechanism of action involves the compound's ability to bind with specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with tyrosinase prevents the conversion of L-Tyrosine to melanin, which is significant for both cosmetic applications and potential treatments for hyperpigmentation disorders.

作用機序

The mechanism of action of 3-(2,3-dihydroxyphenyl)propanoic acid involves its interaction with specific enzymes and receptors in biological systems. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . Additionally, it can modulate gut motility by interacting with gut microbiota and influencing the production of bioactive metabolites .

類似化合物との比較

Similar Compounds

3-(2,4-Dihydroxyphenyl)propanoic acid: This compound is a 3,4-dihydroxyphenylalanine (DOPA) analog and is used as a building block for heterocyclic compounds.

3-(3,4-Dihydroxyphenyl)propanoic acid:

3-(4-Hydroxyphenyl)propanoic acid: This compound is used in the study of microbial metabolism and as a standard in various assays.

Uniqueness

3-(2,3-Dihydroxyphenyl)propanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in microbial metabolism make it a valuable compound in both research and industrial applications.

生物活性

3-(2,3-Dihydroxyphenyl)propanoic acid, a phenolic compound, has garnered attention for its diverse biological activities. This article aims to explore its mechanisms of action, biochemical pathways, and potential applications in medicine and industry, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique hydroxylation pattern, which significantly influences its chemical behavior and biological effects. The compound is a microbial metabolite derived from quinoline and exhibits properties typical of phenolic acids.

Inhibition of Tyrosinase

One of the primary biological activities of this compound is the inhibition of the enzyme tyrosinase. This enzyme catalyzes the conversion of L-Tyrosine to melanin, and this compound competes with both L-Tyrosine and DL-DOPA as substrates. Its inhibitory potency has been quantified with an IC50 value of approximately 3.02 μM.

Cellular Effects

The compound influences various cellular processes, including:

- Insulin Resistance: It has been shown to regulate insulin sensitivity in high-fat diet-induced obesity models.

- Lipid Metabolism: The compound modulates lipid profiles, potentially aiding in metabolic disorders.

- Oxidative Stress Response: It helps mitigate oxidative stress, which is crucial for cellular health.

Biochemical Pathways

This compound is involved in several metabolic pathways:

- Aromatic Acid Metabolism: It is produced from the metabolism of aromatic acids in bacterial systems like E. coli.

- Dehydroxylation Reactions: The compound can undergo dehydroxylation to yield hydroxyphenyl-γ-valerolactones.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be actively transported within cells. Its stability is influenced by environmental factors such as temperature and pH.

Study on Insulin Resistance

In a controlled study involving mice fed a high-fat diet, administration of this compound resulted in significant improvements in insulin sensitivity compared to control groups. The study highlighted a reduction in fasting blood glucose levels and improved lipid profiles.

Microbial Metabolism

Research has demonstrated that gut microbiota can metabolize this compound into various metabolites with enhanced biological activity. For example, metabolites produced during fermentation showed increased antioxidant capacity compared to the parent compound .

Data Table: Biological Activities

Q & A

Q. Basic: What are the primary metabolic pathways of 3-(2,3-Dihydroxyphenyl)propanoic acid in mammalian systems?

Methodological Answer:

The compound undergoes phase I dehydrogenation to form 3,4-dihydroxyphenylacetic acid , followed by α-oxidation (decarboxylation) to yield 3,4-dihydroxybenzoic acid , which is further degraded by microbiota to benzene-1,2-diol metabolites . Phase II metabolism involves sulfation and glucuronidation, producing metabolites like 3-(4-hydroxyphenyl)propanoic acid-O-sulfate . To track these pathways, use LC-MS with isotopically labeled internal standards to distinguish endogenous and exogenous metabolites. For microbial degradation studies, combine in vitro fecal fermentation models with metagenomic profiling .

Q. Advanced: How can researchers resolve discrepancies in reported metabolite concentrations across studies?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions (e.g., diet, microbiota composition, or sample preparation). To mitigate:

- Standardize fermentation conditions (pH, temperature, and substrate concentration) .

- Use isotope dilution assays with deuterated or ¹³C-labeled analogs to improve quantification accuracy .

- Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify confounding variables .

- Validate findings using in vivo murine models with controlled diets and longitudinal urine sampling .

Q. Basic: What synthetic routes are available for this compound?

Methodological Answer:

A validated synthesis involves:

- Reagents : 4-methylmorpholine, benzotriazole-1-yloxy tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP), and N,N-dimethylformamide (DMF) .

- Procedure : React under nitrogen at 25°C for 12 hours, followed by purification via silica gel chromatography (yield: ~75%) .

- Structural confirmation : Use X-ray crystallography (for crystalline derivatives) or NMR (¹H and ¹³C) to verify the dihydroxyphenyl and propanoic acid moieties .

Q. Advanced: What role does this compound play in microbial communities?

Methodological Answer:

The compound is a substrate for colonic microbiota, which degrade it into 3,4-dihydroxybenzoic acid and benzene-1,2-diol via dehydroxylation and decarboxylation . To study this:

- In vitro models : Use anaerobic batch cultures inoculated with human fecal microbiota, monitoring metabolite production via UHPLC-QTOF-MS .

- Metagenomic analysis : Perform 16S rRNA sequencing to correlate microbial taxa (e.g., Clostridium or Bacteroides) with degradation efficiency .

- Functional assays : Knock out specific microbial genes (e.g., decarboxylases) via CRISPR-Cas9 to confirm enzymatic roles .

Q. Basic: How is the antioxidant activity of this compound assessed?

Methodological Answer:

- DPPH/ABTS assays : Measure radical scavenging capacity at 517 nm (DPPH) or 734 nm (ABTS), using Trolox as a standard .

- Cellular models : Treat HepG2 cells with H₂O₂-induced oxidative stress and quantify ROS reduction via DCFH-DA fluorescence .

- ORAC assay : Use fluorescein as a probe and AAPH as a peroxyl radical generator; calculate AUC relative to Trolox .

Q. Advanced: How do structural modifications (e.g., hydroxylation or methylation) alter its bioactivity?

Methodological Answer:

- Synthetic modifications : Introduce methyl or methoxy groups via Friedel-Crafts alkylation or enzymatic O-methylation .

- Activity testing : Compare antioxidant (e.g., IC₅₀ in DPPH) and anti-inflammatory (e.g., NF-κB inhibition in RAW 264.7 macrophages) profiles .

- QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. Basic: Which analytical techniques are optimal for quantifying this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase of 0.1% formic acid/acetonitrile (95:5), and detection at 280 nm .

- GC-MS : Derivatize with BSTFA + 1% TMCS; monitor fragments at m/z 179 (base peak) and 267 .

- NMR : Assign peaks using ¹H (δ 6.6–6.8 ppm, aromatic protons) and ¹³C (δ 174 ppm, carboxylic acid) .

Q. Advanced: Does this compound interact with cytochrome P450 enzymes?

Methodological Answer:

- In vitro assays : Incubate with recombinant CYP isoforms (e.g., CYP1A2, CYP3A4) and NADPH, then quantify metabolites via LC-MS/MS .

- Inhibition studies : Use fluorogenic substrates (e.g., Vivid® CYP kits) to measure IC₅₀ values .

- Molecular docking : Simulate binding poses in CYP2C9 or CYP2D6 active sites using AutoDock Vina .

特性

IUPAC Name |

3-(2,3-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDSXQJWBGMRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958342 | |

| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3714-73-6 | |

| Record name | 2,3-Dihydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3714-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003714736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDROXYPHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUH669YNEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。